1-Chloro-3-phenoxypropan-2-ol
CAS No.: 4769-73-7
Cat. No.: VC1965088
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4769-73-7 |
---|---|
Molecular Formula | C9H11ClO2 |
Molecular Weight | 186.63 g/mol |
IUPAC Name | 1-chloro-3-phenoxypropan-2-ol |
Standard InChI | InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Standard InChI Key | HCTDRZMGZRHFJV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(CCl)O |
Canonical SMILES | C1=CC=C(C=C1)OCC(CCl)O |
Introduction
Chemical Identity and Basic Properties
1-Chloro-3-phenoxypropan-2-ol (CAS No. 4769-73-7) is an organochlorine compound with the molecular formula C9H11ClO2 and a molecular weight of 186.63 g/mol . This compound features a phenoxy group, a hydroxyl group, and a chloromethyl moiety arranged on a propane backbone, giving it unique chemical reactivity patterns and applications.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature and commercial contexts, as detailed in Table 1.
Table 1: Identification Parameters of 1-Chloro-3-phenoxypropan-2-ol
Common Synonyms
Physical and Chemical Properties
1-Chloro-3-phenoxypropan-2-ol exhibits distinct physical and chemical characteristics that influence its behavior in various applications and reactions.
Physical Properties
The compound exists as a clear, faintly yellow liquid under standard conditions. Its physical properties are summarized in Table 2.
Table 2: Physical Properties of 1-Chloro-3-phenoxypropan-2-ol
Chemical Properties
The chemical reactivity of 1-Chloro-3-phenoxypropan-2-ol is primarily determined by its functional groups:
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The hydroxyl group (-OH) at the 2-position undergoes typical alcohol reactions, including esterification and oxidation.
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The chloromethyl group is susceptible to nucleophilic substitution reactions.
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The phenoxy group contributes to the compound's lipophilicity and potential for aromatic interactions.
The compound has a predicted pKa value of 13.21±0.20, indicating that it is a very weak acid . This property influences its behavior in various chemical environments, particularly in acid-base reactions and catalytic processes.
Synthesis and Production Methods
The production of 1-Chloro-3-phenoxypropan-2-ol can be achieved through several synthetic routes, with the reaction of epichlorohydrin and phenol being the most common industrial approach.
Synthetic Routes
The primary method for synthesizing 1-Chloro-3-phenoxypropan-2-ol involves the reaction of epichlorohydrin with phenol in the presence of a base catalyst:
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Epichlorohydrin and Phenol Reaction: Epichlorohydrin reacts with phenol in the presence of sodium hydroxide to form 1-Chloro-3-phenoxypropan-2-ol.
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Alternative Synthesis: The compound can also be synthesized through the reaction of styrene with acetonitrile and hydrochloric acid, forming an intermediate that undergoes chlorination to yield 1-Chloro-3-phenoxypropan-2-ol.
The reaction conditions typically require controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production
Industrial production follows similar synthetic routes but at larger scales, with continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency. The process involves careful control of reaction conditions to minimize side reactions and maximize yield.
Applications and Uses
1-Chloro-3-phenoxypropan-2-ol has several important applications across various industries, primarily due to its reactive functional groups that make it a valuable intermediate in chemical synthesis.
Epoxy Resin Technology
The most significant commercial application of 1-Chloro-3-phenoxypropan-2-ol is as a promoter for the cross-linking of epoxy resins with primary amines . This application highlights its role in enhancing the properties of polymers, which is crucial in the development of advanced materials for adhesives, coatings, and composite materials.
Pharmaceutical Intermediates
1-Chloro-3-phenoxypropan-2-ol serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly beta-blockers like metoprolol. The compound's structure allows for specific modifications that are essential in drug development processes .
Chemical Research
In research settings, the compound is studied for its reactivity with dehalogenases, which can lead to the production of aziridines or chlorohydrins. These reactions are biomimetic, mimicking natural processes found in nature, and are often enantioselective. The compound's kinetic isotope effect is notable, influencing its rate of reaction with halides and chloride ions.
Research Developments
Recent scientific investigations have expanded our understanding of 1-Chloro-3-phenoxypropan-2-ol's potential in various applications, particularly in the field of enantioselective synthesis.
Enzymatic Kinetic Resolution
A significant area of research involves the use of enzymes for the kinetic resolution of racemic mixtures containing 1-Chloro-3-phenoxypropan-2-ol or its derivatives. In a study by Soni et al. (2017), Pseudomonas fluorescens lipase (PFL) was identified as an efficient biocatalyst for the kinetic resolution of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, an intermediate for metoprolol synthesis .
Optimization Parameters
The researchers optimized various reaction parameters to achieve maximum enantioselectivity, as summarized in Table 3.
Table 3: Optimized Parameters for PFL-Catalyzed Kinetic Resolution
Parameter | Optimum Value | Conversion (%) | ee<sub>s</sub> (%) | ee<sub>p</sub> (%) | E Value |
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Temperature | 30°C | - | - | - | - |
Enzyme Concentration | 400 IU (20 mg mL⁻¹) | 50.6 ± 2.54 | 97.4 ± 2.40 | 95.1 ± 2.27 | 173 ± 3.06 |
Substrate Concentration | 10 mM | - | - | - | - |
Reaction Time | 3 hours | 50.5 | 95.4 | 97.2 | 182 |
Under these optimized conditions, the PFL selectively acylated the R-form of the racemic intermediate, achieving high enantioselectivity (E = 182) within a relatively short duration of 3 hours .
Molecular Modeling and Docking Studies
To validate the experimental results of enzymatic kinetic resolution, researchers developed a homology model of PFL and conducted molecular docking studies with the R- and S-enantiomers of the substrate .
Table 4: Validation Parameters for PFL Homology Model
The molecular docking revealed a strong hydrogen bond interaction (1.6 Å) between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue in the catalytic site of PFL. In contrast, no significant interactions were observed with the S-enantiomer . This finding explained the enzyme's preference for catalyzing the transesterification of the R-enantiomer, supporting the experimental observations.
Supplier | Product Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | B428088 | - | 50 mg | $60 |
TRC | B428088 | - | 100 mg | $90 |
American Custom Chemicals Corporation | HCH0115791 | 95.00% | 5 mg | $505.62 |
Chemenu | CM193526 | 95% | 1 g | $598 |
Alichem | 4769737 | - | 1 g | $684.8 |
Aaron Chemicals LLC | AR00DL7N | - | 100 mg | $422.00 |
The significant price variation reflects differences in purity, quantity, and supplier-specific factors. Higher purity grades typically command premium prices, especially for research-grade materials.
Available Grades and Specifications
Commercial suppliers offer 1-Chloro-3-phenoxypropan-2-ol in different purities, typically ranging from 95% to 97% . Research-grade materials with higher purity specifications are available for applications requiring enhanced quality standards.
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